Boc-Tyr(3-Cl)-OH.DCHA
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Overview
Description
Boc-Tyr(3-Cl)-OH.DCHA, also known as tert-butoxycarbonyl-3-chlorotyrosine dicyclohexylamine salt, is a derivative of tyrosine, an amino acid. This compound is commonly used in peptide synthesis due to its protective Boc group, which prevents unwanted side reactions during the synthesis process. The presence of the 3-chloro substituent on the tyrosine residue adds unique chemical properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Tyr(3-Cl)-OH.DCHA typically involves the protection of the amino group of 3-chlorotyrosine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 3-chlorotyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected 3-chlorotyrosine is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is often obtained as a dicyclohexylamine salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
Boc-Tyr(3-Cl)-OH.DCHA undergoes various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amino group for further reactions.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of scavengers like water or triisopropylsilane (TIS).
Coupling Reactions: Reagents like DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are used in organic solvents such as DMF or dichloromethane.
Major Products Formed
Substitution Reactions: The major products are derivatives of Boc-Tyr(3-Cl)-OH with different functional groups replacing the chloro group.
Deprotection Reactions: The major product is 3-chlorotyrosine with a free amino group.
Coupling Reactions: The major products are peptides or peptide derivatives containing the Boc-Tyr(3-Cl)-OH residue.
Scientific Research Applications
Boc-Tyr(3-Cl)-OH.DCHA is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of 3-chlorotyrosine residues.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biochemical Studies: It is employed in studies involving enzyme-substrate interactions, protein-protein interactions, and receptor-ligand binding.
Industrial Applications: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-Tyr(3-Cl)-OH.DCHA is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of 3-chlorotyrosine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further reactions, allowing for the incorporation of 3-chlorotyrosine into peptides and proteins. The 3-chloro substituent can also influence the chemical and biological properties of the resulting peptides, affecting their stability, solubility, and biological activity.
Comparison with Similar Compounds
Boc-Tyr(3-Cl)-OH.DCHA can be compared with other Boc-protected tyrosine derivatives, such as:
Boc-Tyr(2,6-Cl2)-OH: This compound has two chloro substituents on the tyrosine residue, which can further enhance its chemical reactivity and biological properties.
Boc-Tyr(But)-OH: This derivative has a tert-butyl group instead of a chloro group, providing different chemical and biological properties.
Boc-Tyr-OH: The simplest Boc-protected tyrosine derivative without any additional substituents, used as a standard building block in peptide synthesis.
This compound is unique due to the presence of the 3-chloro substituent, which imparts distinct chemical properties and potential biological activities compared to other Boc-protected tyrosine derivatives.
Properties
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXKGJXRIDLZPK-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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